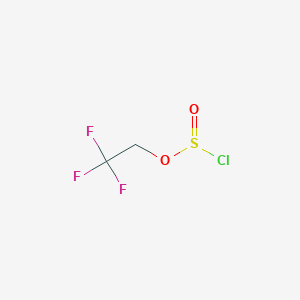

2-Chlorosulfinyloxy-1,1,1-trifluoroethane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-Chlorosulfinyloxy-1,1,1-trifluoroethane involves the fluorination of 2-chloro-1,1,1-trifluoroethane (HCFC-133a) to synthesize 1,1,1,2-tetrafluoroethane (HFC-134a) . This process was found to be very selective, with a HFC-134a selectivity of 98% .Chemical Reactions Analysis

The chemical reactions involving 2-Chlorosulfinyloxy-1,1,1-trifluoroethane are primarily fluorination reactions . These reactions are typically catalyzed by chromium-based catalysts . The performance of these catalysts is determined by various factors such as surface area and morphologies of the Cr species .科学的研究の応用

Synthesis of Glycosides and Glycosyl Triflates

1-Benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride has been used as a potent reagent combination for converting thioglycosides to glycosyl triflates, which are then converted to glycosides in good yield and selectivity. This metal-free thiophile activates both armed and disarmed thioglycosides, showcasing its utility in the formation of diverse glycosidic linkages at low temperatures (Crich & Smith, 2001).

Preparation and Reactions with Alkynyltrimethylsilanes

Organosulfonyloxy derivatives, including those related to 2-Chlorosulfinyloxy-1,1,1-trifluoroethane, are prepared in high yield by reacting 1-hydroxybenziodoxoles with the corresponding sulfonic acids. These derivatives have been employed in reactions with alkynyltrimethylsilanes to afford alkynyliodonium triflates and (E)-beta-(trifluoromethanesulfonyloxy)alkenyliodonium triflates, demonstrating their versatility in organic synthesis (Zhdankin et al., 1996).

Synthesis and Reactions of Silanes

The study of 1,2-Bis(trifluoromethanesulfonyloxy)tetramethyldisilane and its reactions with alcohols and amines has shown the potential for creating new compounds through the displacement of various groups in mono- and di-silanes. This research highlights the reactivity and utility of triflate-containing compounds in synthesizing new silane-based materials (Matyjaszewski & Chen, 1988).

Biocatalytic Synthesis of Fluorinated Compounds

An efficient biocatalytic method for the diastereo- and enantioselective synthesis of CHF2-containing trisubstituted cyclopropanes has been developed, using engineered myoglobin catalysts. This methodology represents a powerful strategy for the stereoselective synthesis of high-value fluorinated building blocks for medicinal chemistry (Carminati et al., 2020).

Catalytic Acylation and Esterification

Scandium trifluoromethanesulfonate has been identified as an extremely active Lewis acid catalyst for the acylation of alcohols with acid anhydrides and the esterification of alcohols by carboxylic acids. Its high catalytic activity makes it especially effective for selective macrolactonization of omega-hydroxy carboxylic acids, demonstrating the potential for catalytic innovations in organic synthesis (Ishihara et al., 1996).

作用機序

特性

IUPAC Name |

2-chlorosulfinyloxy-1,1,1-trifluoroethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClF3O2S/c3-9(7)8-1-2(4,5)6/h1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHMJGXLBQZKSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OS(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClF3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590227.png)

![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2590228.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2590231.png)

![1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea](/img/structure/B2590232.png)

![1-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydropyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B2590238.png)

![1-(2,4-dichlorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2590243.png)

![N,N-bis[3-(dimethylamino)propyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2590244.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2590247.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2590250.png)